molecular formula C11H11N3O B1333210 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-67-9

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1333210
CAS No.: 383135-67-9
M. Wt: 201.22 g/mol
InChI Key: SGXKCXMAAXVCKC-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde belongs to the class of heterocyclic compounds that feature nitrogen-containing ring structures. This compound is classified as a pyrrole derivative due to its core pyrrole ring system, while simultaneously being categorized as a pyrimidine conjugate through its attached pyrimidine moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrrole ring serves as the parent structure with the pyrimidinyl group functioning as a substituent at the nitrogen position.

The compound exhibits dual heterocyclic character, combining the electron-rich nature of the pyrrole system with the electron-deficient characteristics of the pyrimidine ring. This classification places it within the broader category of biheterocyclic systems, which are known for their unique electronic properties and biological activities. The presence of the aldehyde functional group further classifies this compound as a heterocyclic carbaldehyde, a subclass particularly valuable in synthetic organic chemistry.

Chemical databases recognize multiple synonyms for this compound, reflecting its significance in various research contexts. The systematic approach to naming emphasizes the connectivity between the heterocyclic components and the specific substitution pattern that defines its unique chemical identity. This nomenclature system facilitates clear communication within the scientific community and ensures accurate identification in chemical literature and databases.

Historical Context of Pyrrole-Pyrimidine Conjugates

The development of pyrrole-pyrimidine conjugated systems emerged from the rich historical foundation of heterocyclic chemistry, with pyrrole itself first being detected by F. F. Runge in 1834 as a constituent of coal tar. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the groundwork for future synthetic developments.

The evolution of pyrrole-pyrimidine conjugates gained momentum through advances in understanding heterocyclic reactivity and synthetic methodologies. Research in the mid-20th century revealed that combining these two heterocyclic systems could produce compounds with enhanced biological activities and unique chemical properties. The specific structural arrangement found in this compound represents a culmination of decades of synthetic methodology development and structure-activity relationship studies.

Historical investigations into pyrrole chemistry revealed its fundamental importance in biological systems, as pyrrole rings are found in vitamin B12, bile pigments like bilirubin and biliverdin, and the porphyrins of heme and chlorophyll. Similarly, pyrimidine derivatives have been recognized for their crucial roles in nucleic acids, where cytosine, thymine, and uracil serve as essential nucleotide bases. This biological significance provided the impetus for developing synthetic pyrrole-pyrimidine conjugates with potential therapeutic applications.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural characteristics and reactivity profile. The compound demonstrates the principle of heterocyclic conjugation, where two distinct nitrogen-containing ring systems interact through electronic communication, resulting in modified chemical and physical properties compared to the individual components. This conjugation effect has implications for molecular orbital distribution, electron density, and overall chemical reactivity.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The aldehyde functional group provides a reactive site for further chemical transformations, enabling the construction of extended conjugated systems and macrocyclic structures. Research has demonstrated that such compounds can participate in various chemical reactions including condensation reactions, nucleophilic additions, and cyclization processes.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how structural diversity can be achieved through the strategic combination of different heterocyclic units. The presence of both electron-rich pyrrole and electron-deficient pyrimidine components creates opportunities for unique reactivity patterns and molecular recognition events. This dual nature makes the compound particularly valuable for studying fundamental principles of heterocyclic chemistry and developing new synthetic methodologies.

Structural Characteristics and Functional Groups

The molecular structure of this compound exhibits a complex arrangement of functional groups that define its chemical behavior and potential applications. The pyrrole ring system contributes five-membered heterocyclic character with its characteristic aromaticity and electron-rich nature, while the pyrimidine component provides six-membered diazine functionality with electron-withdrawing properties. The 4,6-dimethyl substitution pattern on the pyrimidine ring introduces steric and electronic effects that influence the overall molecular conformation and reactivity.

The aldehyde functional group positioned at the 2-position of the pyrrole ring serves as a key reactive center, providing electrophilic character that enables various chemical transformations. This positioning creates an optimal electronic environment for aldehyde reactivity while maintaining the structural integrity of the heterocyclic framework. The carbonyl group exhibits characteristic infrared absorption and nuclear magnetic resonance signals that facilitate structural identification and purity assessment.

Structural Component Chemical Properties Functional Significance
Pyrrole Ring Electron-rich, aromatic Nucleophilic character, π-stacking interactions
Pyrimidine Ring Electron-deficient, aromatic Electrophilic character, hydrogen bonding
Aldehyde Group Electrophilic carbonyl Condensation reactions, oxidation-reduction
Methyl Substituents Electron-donating Steric effects, hydrophobic interactions

The three-dimensional molecular geometry influences the compound's physical properties and biological activities. Computational studies and crystallographic analyses have revealed specific bond angles and conformational preferences that affect molecular recognition and intermolecular interactions. The spatial arrangement of the heterocyclic components creates distinct molecular surfaces that can engage in specific binding interactions with biological targets or synthetic receptors.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKCXMAAXVCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 4,6-dimethyl-2-pyrimidinylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with DNA replication, depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Pyrrole-2-carbaldehyde Derivatives

Compound Name Substituent on Pyrrole-N Functional Group Molecular Formula Unique Features
This compound 4,6-Dimethylpyrimidinyl Aldehyde C₁₁H₁₂N₄O Pyrimidine’s electron-deficient nature enhances electrophilicity; dimethyl groups increase lipophilicity
1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde Pyridin-3-yl Aldehyde C₁₀H₈N₂O Pyridine’s basic nitrogen enables hydrogen bonding and metal coordination
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde 4-Methoxyphenyl Aldehyde C₁₂H₁₁NO₂ Methoxy group improves solubility via polarity and hydrogen bonding
1-(4-Dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde 4-Dimethylaminophenyl Aldehyde C₁₃H₁₄N₂O Strong electron-donating dimethylamino group enhances reactivity and binding affinity
1-Ethyl-1H-pyrrole-2-carbaldehyde Ethyl Aldehyde C₇H₉NO Simple alkyl chain reduces steric hindrance, favoring nucleophilic reactions

Electronic and Steric Effects

  • Pyrimidine vs. Pyridine/Phenyl Substituents : The 4,6-dimethylpyrimidinyl group in the target compound is more electron-deficient than pyridin-3-yl () or phenyl derivatives (), which increases its electrophilicity. This property may enhance interactions with nucleophilic biological targets, such as cysteine residues in enzymes.

Functional Group Reactivity

  • Aldehyde vs. Other Groups : The aldehyde moiety allows for Schiff base formation or condensation reactions, enabling further derivatization (e.g., oxime synthesis, as in ). In contrast, analogs with carboxylic acid () or alcohol groups exhibit distinct reactivity, such as salt formation or esterification.

Biological Activity

1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde (CAS No. 383135-67-9) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, combined with a pyrrole ring that features an aldehyde functional group at position 2. The molecular formula is C11H11N3OC_{11}H_{11}N_3O, and its InChI Key is SGXKCXMAAXVCKC-UHFFFAOYSA-N.

Synthesis

The synthesis typically involves the condensation of 4,6-dimethyl-2-pyrimidinylamine with a suitable pyrrole derivative under controlled conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Various synthetic routes have been explored to optimize yield and purity for research applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against a range of bacterial strains, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The observed IC50 values for these activities suggest significant potency, with values often in the low micromolar range .

The biological effects of this compound are hypothesized to arise from its interaction with specific cellular targets. It may modulate enzyme activity or interfere with DNA replication processes. For example, preliminary docking studies suggest that it binds effectively to certain kinase enzymes involved in cancer cell signaling pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, the compound was tested against several human cancer cell lines using MTT assays. The results showed an IC50 value of approximately 15 µM for MCF-7 (breast cancer) cells and around 20 µM for HT-29 (colon cancer) cells. These findings highlight its potential as a lead compound in cancer therapy development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50 Value (μM)
Sulfamethazine SulfonamideAntibacterial30
5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole OxadiazoleAnticancer10
This compound Pyrrole-Pyrimidine hybridAntimicrobial/Anticancer15 (MCF-7)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between functionalized pyrimidine and pyrrole precursors. For example, the aldehyde group on pyrrole (e.g., 2-formylpyrrole derivatives) can react with amines or halides on pyrimidine rings. Evidence from analogous syntheses (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) shows yields ranging from 85% to 98% under optimized conditions, such as using palladium catalysts or microwave-assisted heating to enhance regioselectivity . Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the structure, particularly the aldehyde proton (~9.4–9.7 ppm) and pyrimidine/pyrrole ring protons (6.0–8.0 ppm). Substituent effects (e.g., 4,6-dimethyl groups on pyrimidine) cause distinct splitting patterns .
  • HRMS : Essential for verifying molecular weight (e.g., expected [M+H]+ ion for C₁₁H₁₂N₃O: 202.0974) .
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) provide additional confirmation .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC to isolate the target compound.
  • Common Impurities : Unreacted starting materials (e.g., pyrimidine halides) or byproducts from overalkylation. Monitor via TLC or LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,6-dimethylpyrimidinyl group influence reactivity in downstream applications?

  • Methodological Answer : The dimethyl groups increase steric hindrance, reducing nucleophilic attack at the pyrimidine ring. Electronic effects (e.g., electron-donating methyl groups) can stabilize intermediates in cross-coupling reactions. Comparative studies with non-methylated analogs (e.g., 2-pyrimidinyl derivatives) reveal slower reaction kinetics but higher selectivity in forming Schiff bases or metal complexes .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents to confirm peak assignments in NMR.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine-pyrrole linkage) .
  • Control Experiments : Synthesize and characterize intermediates (e.g., isolated pyrimidine or pyrrole fragments) to identify batch-specific impurities .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity.
  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) to prioritize substituents (e.g., fluorophenyl groups) for synthesis .

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